molecular formula C17H25N3OS B5568328 2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

Cat. No.: B5568328
M. Wt: 319.5 g/mol
InChI Key: QNGXIJHOKIEJEQ-QGOAFFKASA-N
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Description

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide typically involves the condensation of azocane derivatives with 4-methylsulfanylbenzaldehyde under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. Commonly used catalysts include acids or bases, while solvents such as ethanol or methanol are employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azocan-2-one: A related compound with a similar azocane ring structure.

    4-methylsulfanylbenzaldehyde: A precursor used in the synthesis of the target compound.

    Imidazo[1,2-a]pyrimidines:

Uniqueness

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-22-16-9-7-15(8-10-16)13-18-19-17(21)14-20-11-5-3-2-4-6-12-20/h7-10,13H,2-6,11-12,14H2,1H3,(H,19,21)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGXIJHOKIEJEQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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